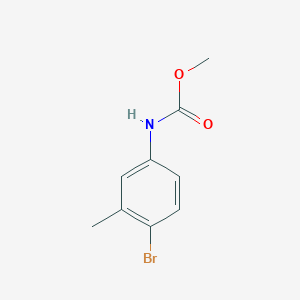

Methyl (4-bromo-3-methylphenyl)carbamate

Description

Methyl (4-bromo-3-methylphenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with a bromine atom at the para-position and a methyl group at the meta-position. The carbamate functional group (–O(CO)NH–) is esterified with a methyl group, contributing to its structural stability and influencing its physicochemical properties. The compound is synthesized via standard carbamate-forming reactions, often involving condensation of substituted benzaldehydes or benzylamines with methyl carbamate precursors under controlled conditions .

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

methyl N-(4-bromo-3-methylphenyl)carbamate |

InChI |

InChI=1S/C9H10BrNO2/c1-6-5-7(3-4-8(6)10)11-9(12)13-2/h3-5H,1-2H3,(H,11,12) |

InChI Key |

KRDYYFSCNRUHQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-bromo-3-methylphenyl)carbamate typically involves the reaction of 4-bromo-3-methylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 4-bromo-3-methylphenol and methyl isocyanate.

Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the reactants.

Catalysts: A base catalyst, such as triethylamine, is often employed to facilitate the reaction.

Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques, such as automated reactors and real-time monitoring, are employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-bromo-3-methylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the phenyl ring.

Scientific Research Applications

Methyl (4-bromo-3-methylphenyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties are evaluated to determine its suitability for clinical use.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Methyl (4-bromo-3-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl (4-bromo-3-methylphenyl)carbamate with analogous carbamates, focusing on substituent effects, physicochemical properties, and applications. Data are synthesized from peer-reviewed literature and chemical databases.

Substituent Variations on the Phenyl Ring

Key structural analogs differ in substituents at the phenyl core, altering electronic, steric, and lipophilic properties:

Key Comparative Insights

Halogen Effects: Bromine vs. This makes the bromo-substituted compound more reactive in cross-coupling reactions .

Alkyl vs. Aryl Substituents: tert-Butyl vs.

Polar Functional Groups :

- Methoxy (–OCH₃): Introduces polarity, lowering log P compared to methyl or bromo substituents. This may improve aqueous solubility but reduce bioavailability .

- Methylthio (–SCH₃): Balances lipophilicity and reactivity; sulfur’s nucleophilicity can enhance pesticidal activity, as seen in 4-(methylthio)-m-tolyl derivatives .

Synthetic Considerations :

- Bromo and chloro derivatives are typically synthesized via Ullmann or Buchwald-Hartwig couplings, while trifluoromethyl groups require specialized reagents (e.g., Ruppert-Prakash reagents) .

- tert-Butyl carbamates are often used as protecting groups in peptide synthesis due to their stability under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.